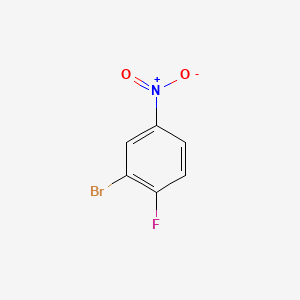

3-Bromo-4-fluoronitrobenzene

Description

The exact mass of the compound 2-Bromo-1-fluoro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWMTDSAMOCUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220375 | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-45-1 | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the synthesis of 3-bromo-4-fluoronitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details two distinct and effective experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom ortho to the nitro group and meta to the fluorine atom on the 4-fluoronitrobenzene ring provides a handle for further functionalization, enabling the construction of complex molecular architectures. This guide explores two primary synthetic strategies for this transformation: direct bromination using molecular bromine with a catalyst and a milder approach utilizing N-bromosuccinimide derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods detailed in this guide, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Method 1: Bromine with Silver Sulfate | Method 2: DBDMH in Acetic Acid |

| Starting Material | 4-fluoronitrobenzene | 4-fluoronitrobenzene |

| Brominating Agent | Bromine (Br₂) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Catalyst/Promoter | Silver Sulfate (Ag₂SO₄) | Not explicitly required |

| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Acetic Acid |

| Molar Ratio (Substrate:Brominating Agent) | 1 : 1.1 (approx.) | 1 : 0.51 |

| Reaction Temperature | 0°C initially, then 20-25°C | 15°C |

| Reaction Time | 16 hours | 3 hours |

| Reported Yield | ~21% (based on 8.2g product from 28.2g starting material) | Up to 98.7% |

| Purification Method | Filtration, Extraction, Crystallization | Not detailed, but GC analysis mentioned for yield determination |

Experimental Protocols

Method 1: Electrophilic Bromination using Bromine and Silver Sulfate

This classical electrophilic aromatic substitution protocol utilizes molecular bromine in the presence of concentrated sulfuric acid, with silver sulfate acting as a promoter to enhance the electrophilicity of the bromine.

Experimental Procedure: [1]

-

Reaction Setup: In a suitable reaction vessel, add 28.2 g of 4-fluoronitrobenzene to 10.4 ml of bromine at 20°C.

-

Acid Addition: Cool the mixture to 0°C and slowly add 20 ml of water, followed by the cautious addition of 180 ml of concentrated sulfuric acid, ensuring the temperature is maintained at 0°C.

-

Catalyst Addition and Reaction: To this mixture, add 34 g of silver sulfate. Allow the reaction temperature to rise to 20-25°C and stir for 16 hours.

-

Work-up: Pour the reaction mixture into water and filter the resulting precipitate. Wash the filter cake with water and then with methylene chloride.

-

Extraction: Extract the filtrate with methylene chloride.

-

Washing and Drying: Wash the combined organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in isopropyl ether and crystallize to obtain the pure product. The resulting this compound has a melting point of 59°C.[1]

Method 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method presents a more moderate and potentially higher-yielding alternative to the classical approach, employing a stable and easy-to-handle brominating agent.

Experimental Procedure: [2]

-

Reaction Setup: In a reaction vessel, dissolve 4-fluoronitrobenzene in acetic acid.

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution. The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.

-

Reaction Conditions: Maintain the reaction temperature at 15°C and stir for 3 hours.[2]

-

Monitoring and Work-up: The progress of the reaction can be monitored by Gas Chromatography (GC). While the source does not detail a specific work-up procedure, a typical work-up would involve quenching any remaining brominating agent, followed by extraction and purification of the product.

Reaction Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound using bromine and silver sulfate.

Caption: Workflow for the synthesis of this compound using DBDMH in acetic acid.

References

Physical and chemical properties of 3-Bromo-4-fluoronitrobenzene

An In-Depth Technical Guide to 3-Bromo-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, a key intermediate in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₆H₃BrFNO₂.[1][2] It appears as a light yellow or white crystalline solid.[1][2] This versatile compound is slightly soluble in water but shows good solubility in organic solvents such as ether and ethanol.[1][2]

Structural and Identification Data

| Identifier | Value |

| CAS Number | 701-45-1[1][3] |

| Molecular Formula | C₆H₃BrFNO₂[1][4] |

| Molecular Weight | 220.00 g/mol [3][4] |

| Synonyms | 2-Bromo-1-fluoro-4-nitrobenzene, 3-Bromo-4-fluoro-1-nitrobenzene[1][5] |

Physicochemical Properties

| Property | Value |

| Melting Point | 55-58 °C[3][6] |

| Boiling Point | 250.6 °C at 760 mmHg[1] |

| Density | 1.808 g/cm³[1][7] |

| Flash Point | >110 °C[3] |

| Refractive Index | 1.484[1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 4-fluoronitrobenzene. Two effective laboratory-scale protocols are detailed below.

Synthesis via Bromination with Bromine and Silver Sulfate

This method utilizes elemental bromine and a silver salt to facilitate the electrophilic substitution on the aromatic ring.

Experimental Protocol:

-

To 28.2 g of p-fluoronitrobenzene at 20 °C, add 10.4 ml of bromine.

-

Cool the mixture to 0 °C and subsequently add 20 ml of water followed by 180 ml of concentrated sulfuric acid.

-

Introduce 34 g of silver sulfate to the reaction mixture.

-

Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.

-

Pour the reaction mixture into water and filter the resulting solid.

-

Wash the filter cake with water and then with methylene chloride.

-

Extract the filtrate with methylene chloride.

-

Wash the combined organic phases with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in isopropyl ether and crystallize to obtain the product.

-

Filter and wash the crystals to yield 3-bromo-4-fluoro-nitrobenzene.[8]

Caption: Workflow for the synthesis of this compound.

Synthesis using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This alternative method employs a solid brominating agent, which can offer advantages in handling and reaction control.[9]

Experimental Protocol:

-

Dissolve 4-fluoronitrobenzene in acetic acid.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating reagent. The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.[9]

-

Maintain the reaction temperature at 15 °C.[9]

-

Allow the reaction to proceed for 3 hours.[9]

-

Following the reaction period, the product can be isolated and purified, reportedly achieving yields up to 98.7%.[9]

Chemical Reactivity and Applications

The presence of bromine, fluorine, and a nitro group on the benzene ring makes this compound a highly versatile intermediate in organic synthesis.[2][10]

The electron-withdrawing nature of the nitro group activates the fluorine atom, making it a good leaving group in nucleophilic aromatic substitution reactions.[11][12] This reactivity is leveraged in the synthesis of a variety of complex molecules.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for creating specialized heterocyclic compounds and other organic frameworks that are fundamental in drug discovery.[10] It has been used in the synthesis of potential new drug candidates, including anticancer agents and antibiotics.

-

Agrochemicals: This compound is utilized in the development of new crop protection agents.[10]

-

Materials Science: It has potential applications in the synthesis of novel materials for electronic and optoelectronic devices.

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[1][3][6] It can cause serious skin and eye irritation and may cause respiratory irritation.[3][6]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing.[5][6]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[13][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Fire Hazards: The compound is combustible. Thermal decomposition can generate toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[5]

References

- 1. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chembk.com [chembk.com]

- 3. 701-45-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. China this compound CAS:701-45-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 13. 701-45-1|this compound|BLD Pharm [bldpharm.com]

- 14. colorcom.lookchem.com [colorcom.lookchem.com]

An In-Depth Technical Guide to 3-Bromo-4-fluoronitrobenzene (CAS: 701-45-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoronitrobenzene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its utility in the creation of bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These groups impart unique reactivity, making it a versatile building block in medicinal chemistry and material science. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 701-45-1 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1][2] |

| Appearance | Light yellow crystal or white powder | |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | 250.6 °C at 760 mmHg | |

| Density | 1.808 g/cm³ | |

| Solubility | Slightly soluble in water | |

| Flash Point | >110 °C | [3] |

Spectroscopic Data Overview

While raw spectral data is not publicly available, the expected spectroscopic features of this compound can be inferred from its structure:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the bromo substituent.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[4][5]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching (around 1250-1020 cm⁻¹), and C-Br stretching (around 690-515 cm⁻¹).[6][7] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[8][9] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the bromine atom.[9]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-fluoronitrobenzene. Two detailed experimental protocols are provided below.

Protocol 1: Bromination using Bromine and Silver Sulfate

This classical method utilizes liquid bromine as the brominating agent with silver sulfate to facilitate the reaction.

Reaction Scheme:

Caption: Synthesis of this compound via bromination.

Procedure: [10]

-

To 28.2 g of 4-fluoronitrobenzene, add 10.4 ml of bromine at 20 °C.

-

Cool the mixture to 0 °C and add 20 ml of water, followed by the slow addition of 180 ml of concentrated sulfuric acid.

-

Add 34 g of silver sulfate to the reaction mixture.

-

Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.

-

Pour the reaction mixture into water and filter the resulting precipitate.

-

Wash the filter cake with water and methylene chloride.

-

Extract the filtrate with methylene chloride.

-

Wash the organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in isopropyl ether and recrystallize to obtain the final product.

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method employs a solid, safer brominating agent, DBDMH, in acetic acid.[11]

Reaction Scheme:

Caption: Synthesis using DBDMH as a brominating agent.

Procedure: [11]

-

Dissolve 4-fluoronitrobenzene in acetic acid in a suitable reaction vessel.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 1:0.51 (4-fluoronitrobenzene:DBDMH).

-

Maintain the reaction temperature at 15 °C and stir for 3 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction and work up to isolate the product. This typically involves dilution with water and extraction with an organic solvent.

-

Purify the crude product, if necessary, by recrystallization or chromatography.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the molecule at the bromine and nitro group positions.

Role as a Precursor for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[12][13] Small molecule kinase inhibitors are a major class of targeted therapeutics.[12] The bromo and fluoro substituents on the aromatic ring of this compound can be exploited to synthesize kinase inhibitors. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties that can interact with the ATP-binding site of a target kinase.[14][15][16][17][18] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce additional binding motifs or to modulate the physicochemical properties of the molecule.[19]

References

- 1. scbt.com [scbt.com]

- 2. 701-45-1|this compound|BLD Pharm [bldpharm.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. youtube.com [youtube.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 19. benchchem.com [benchchem.com]

Spectroscopic Profiling of 3-Bromo-4-fluoronitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide is based on established spectroscopic prediction models and analysis of characteristic functional group frequencies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.4 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ~ 8.1 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 | H-2 |

| ~ 7.5 | t | J(H,H) ≈ 8.5 | H-5 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |

| ~ 145 | C-1 |

| ~ 135 | C-6 |

| ~ 130 | C-2 |

| ~ 120 (d, ²J(C,F) ≈ 20 Hz) | C-5 |

| ~ 115 (d, ²J(C,F) ≈ 25 Hz) | C-3 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. Carbons in close proximity to fluorine will exhibit splitting (d = doublet) with characteristic coupling constants.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1530 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1475 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350 - 1335 | Strong | Symmetric NO₂ Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

| 1100 - 1000 | Medium | C-Br Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 221/219 | High | [M]⁺ (Molecular Ion) |

| 191/189 | Medium | [M - NO]⁺ |

| 175/173 | Medium | [M - NO₂]⁺ |

| 140 | Low | [M - Br]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-fluoronitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 3-Bromo-4-fluoronitrobenzene (CAS No: 701-45-1), a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₆H₃BrFNO₂.[4][5] The molecule consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group. The IUPAC name for this compound is 2-Bromo-1-fluoro-4-nitrobenzene.[4][6]

The presence of these functional groups, particularly the electron-withdrawing nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.[7] The bromine and fluorine atoms also offer sites for various organic reactions, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [4][5] |

| Molecular Weight | 220.00 g/mol | [4][8][9] |

| CAS Number | 701-45-1 | [4][8][9] |

| Appearance | Light yellow or white crystalline solid | [1][10] |

| Melting Point | 55-59 °C | [10][11] |

| Boiling Point | ~250.6 °C at 760 mmHg | [10] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and ethanol. | [1] |

| Density | ~1.808 g/cm³ | [10] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented. Both methods utilize 4-fluoronitrobenzene as the starting material.

Experimental Protocol 1: Bromination using Bromine and Silver Sulfate

This method involves the direct bromination of 4-fluoronitrobenzene in the presence of concentrated sulfuric acid and a silver sulfate catalyst.[11]

Methodology:

-

To 10.4 mL of bromine, add 28.2 g of p-fluoronitrobenzene at 20 °C.

-

Cool the mixture to 0 °C and add 20 mL of water, followed by the slow addition of 180 mL of concentrated sulfuric acid.

-

Add 34 g of silver sulfate to the reaction mixture.

-

Allow the temperature to rise to 20-25 °C and stir the mixture for 16 hours.

-

Pour the reaction mixture into water and filter the precipitate.

-

Wash the filter cake with water and methylene chloride.

-

Extract the filtrate with methylene chloride.

-

Wash the organic phase with water, dry it over magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the residue from isopropyl ether to yield pure this compound.[11]

A yield of 8.2 g with a melting point of 59 °C has been reported for this procedure.[11]

Experimental Protocol 2: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This alternative method employs a milder brominating agent, DBDMH, in an acetic acid solvent.[12]

Methodology:

-

Dissolve 4-fluoronitrobenzene in acetic acid.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.

-

Maintain the reaction temperature at 15 °C.

-

Allow the reaction to proceed for 3 hours.

-

The optimal molar ratio of 4-fluoronitrobenzene to DBDMH is 1:0.51.[12]

-

Following the reaction, the product can be isolated and purified using standard techniques.

This method is reported to have a high yield of up to 98.7% under optimal conditions and offers a process that is easy to control with moderate reaction conditions.[12]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the complete spectra are not provided here, the availability of this data from various commercial and academic sources is well-established.

Summary of Spectroscopic Data:

| Technique | Availability | Source |

| ¹H NMR Spectrum | Available | [13] |

| ¹³C NMR Spectrum | Available | [13] |

| Infrared (IR) Spectrum | Available | [13][14] |

| Mass Spectrometry (MS) | Available | [13][14] |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules.

-

Pharmaceuticals: It serves as a building block for novel therapeutic agents, including potential anticancer drugs and antibiotics. Its structure allows for precise modifications to fine-tune the efficacy and selectivity of drug candidates.

-

Agrochemicals: The compound is utilized in the synthesis of new pesticides, which have shown efficacy in controlling crop diseases and pests.

-

Materials Science: Researchers have applied this compound in the synthesis of new materials for electronic and optoelectronic devices due to its potential to impart desirable electrical and optical properties.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Recommended Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated place.

Thermal decomposition of this compound can generate toxic fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[6]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-fluoronitrobenzene using the bromine and silver sulfate method.

References

- 1. chembk.com [chembk.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. Customized this compound Cas No.701-45-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. scbt.com [scbt.com]

- 5. This compound (701-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. nbinno.com [nbinno.com]

- 8. 701-45-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound [oakwoodchemical.com]

- 10. This compound CAS 701-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(701-45-1) 1H NMR [m.chemicalbook.com]

- 14. 701-45-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

The Dual Reactivity of 3-Bromo-4-fluoronitrobenzene in Nucleophilic Aromatic Substitution: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of 3-bromo-4-fluoronitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the compound's reactivity, details experimental methodologies, and presents a framework for predicting reaction outcomes. This compound is a key intermediate in the synthesis of a variety of complex molecules, including kinase inhibitors and other pharmaceuticals.[1][2] Its unique structure, featuring two different halogen substituents activated by a strongly electron-withdrawing nitro group, presents a nuanced reactivity profile that is of significant interest in organic synthesis.

Core Concepts in the Reactivity of this compound

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the principles of the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The presence of the nitro group, positioned ortho and para to the halogen atoms, is crucial for activating the ring towards nucleophilic attack.[3][4][5] This activation stems from the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][5] The formation of this complex is generally the rate-determining step of the reaction.[6][7]

A critical aspect of the reactivity of this compound is the competition between the displacement of the fluoride and bromide ions. In the context of SNAr reactions, the bond strength of the carbon-halogen bond is a key determinant of the leaving group's ability. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, which would suggest that bromide is a better leaving group. However, the high electronegativity of fluorine plays a more dominant role in stabilizing the transition state of the rate-determining addition step. Consequently, in SNAr reactions, fluoride is generally a better leaving group than bromide, a trend that is the reverse of that observed in SN1 and SN2 reactions.[3][8]

Regioselectivity of Nucleophilic Attack

The key question in the nucleophilic substitution of this compound is one of regioselectivity: will the incoming nucleophile displace the fluorine or the bromine atom? The fluorine atom is located at a position activated by the para-nitro group, while the bromine atom is activated by the ortho-nitro group.

The relative reactivity of the two halogen atoms is influenced by a combination of factors:

-

Electronegativity: The higher electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

-

Leaving Group Ability: In the elimination step, the better leaving group is the one that can better stabilize a negative charge. While bromide is a better leaving group in many contexts, the rate-determining step is the nucleophilic addition, where the electronegativity of the halogen is more influential.

-

Steric Hindrance: The bromine atom is larger than the fluorine atom, which could sterically hinder the approach of a bulky nucleophile to the ortho position.

Experimental Protocols

Detailed experimental protocols for nucleophilic substitution reactions of this compound are often proprietary or embedded within broader synthetic procedures. However, a general methodology can be outlined based on standard practices for SNAr reactions.

General Procedure for Nucleophilic Aromatic Substitution:

To a solution of this compound in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile), the nucleophile is added, often in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize any acidic byproducts. The reaction mixture is then heated to a temperature typically ranging from room temperature to 100°C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is worked up by quenching with water, followed by extraction of the product into an organic solvent. The product is then purified using standard techniques such as crystallization or column chromatography.

Data Summary

While specific quantitative kinetic data for this compound is scarce, the following table summarizes the key factors influencing its reactivity in nucleophilic substitution.

| Feature | Influence on Reactivity |

| Nitro Group | Strong activating group; stabilizes the Meisenheimer complex. |

| Fluorine Atom | Highly electronegative, making the C-F carbon highly electrophilic. Generally a better leaving group than bromine in SNAr. |

| Bromine Atom | Weaker C-Br bond compared to C-F, but less electronegative. |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Higher temperatures generally increase the reaction rate. |

Visualizing Reaction Pathways

The logical workflow for a typical nucleophilic aromatic substitution reaction involving this compound can be visualized as follows:

The mechanism of the SNAr reaction, highlighting the formation of the Meisenheimer complex, can be depicted as:

Conclusion

This compound exhibits a fascinating and synthetically useful reactivity profile in nucleophilic aromatic substitution. The interplay between the activating nitro group and the two distinct halogen leaving groups allows for selective functionalization, with a general preference for the displacement of the fluorine atom. While a dearth of specific kinetic data necessitates a reliance on established principles of SNAr reactions, this guide provides a robust framework for understanding and predicting the behavior of this versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Further quantitative studies are warranted to fully elucidate the subtle factors governing the regioselectivity of its reactions.

References

- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluoronitrobenzene is a halogenated nitroaromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known physical and chemical properties of this compound, discusses its expected solubility behavior, and presents a generalized experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 219.99 g/mol | [1] |

| Appearance | Light yellow crystal | [1] |

| Melting Point | 55 °C | [1] |

| Boiling Point | 250.6 °C at 760 mmHg | [1] |

| Density | 1.808 g/cm³ | [1] |

| Water Solubility | Slightly soluble in water | [1] |

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a moderately polar molecule due to the presence of the nitro group (-NO₂) and the carbon-halogen bonds. The benzene ring itself is nonpolar. Therefore, its solubility will be dependent on the polarity of the organic solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): It is expected that this compound will exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated in these solvents. The ability of these solvents to form hydrogen bonds may not be as critical for dissolving this compound as it is for compounds with hydrogen bond donor groups, but their overall polarity should facilitate dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected in nonpolar solvents. While the benzene ring of the solute has nonpolar character, the strong dipole moment of the nitro group will hinder its dissolution in a purely nonpolar environment.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the evaporation dish containing the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has completely evaporated, place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to consider. The logical relationship is a straightforward experimental workflow, as depicted in the diagram above. This workflow ensures a systematic and accurate measurement of the solubility of a compound in a given solvent.

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. The generation of precise quantitative data through the described experimental protocol will be invaluable for its application in research and development.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1), a key intermediate in various synthetic applications. This document outlines the reported physical properties, provides detailed, generalized experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of the reported melting and boiling points from various sources is presented below. It is important to note the slight variations in the reported values, which can arise from differences in experimental conditions and sample purity.

| Property | Reported Value |

| Melting Point | 55 °C |

| 55-58 °C | |

| Boiling Point | 250.6 °C at 760 mmHg |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for determining the melting and boiling points of this compound are not detailed in publicly available literature, standard organic chemistry methodologies are applicable. The following sections describe generalized protocols for these determinations.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a useful indicator of purity, as impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Equilibrium: The temperature will rise and then stabilize at the boiling point of the substance. This constant temperature is the boiling point.

-

Recording: The atmospheric pressure should be recorded at the time of the measurement, as the boiling point is pressure-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

A Technical Guide to 3-Bromo-4-fluoronitrobenzene and Its Applications in Drug Development

An in-depth examination of the chemical properties, synthesis, and utility of 3-Bromo-4-fluoronitrobenzene as a key building block in the development of targeted therapeutics.

Introduction

This compound is a substituted aromatic compound that serves as a critical intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique arrangement of bromo, fluoro, and nitro functional groups on a benzene ring imparts specific reactivity, making it a valuable precursor for the construction of pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, key synthetic transformations, and its role in the development of targeted cancer therapies.

Nomenclature and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms. The accurate identification of this compound is crucial for researchers and chemists.

Alternate Names:

-

2-Bromo-1-fluoro-4-nitrobenzene[1]

-

1-Fluoro-2-bromo-4-nitrobenzene

-

3-Bromo-4-fluoro-1-nitrobenzene

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 701-45-1 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Light yellow crystal | |

| Melting Point | 55-59 °C | |

| Boiling Point | 250.6 °C at 760 mmHg | |

| Density | 1.808 g/cm³ | |

| Flash Point | 105.4 °C | |

| Water Solubility | Slightly soluble in water |

Key Synthetic Applications in Drug Discovery

The strategic placement of the bromo, fluoro, and nitro groups on the aromatic ring of this compound allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution, while the bromo group provides a handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, enhanced by the para-nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the fluorine atom, being a good leaving group in this context, is typically displaced by a nucleophile.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction using this compound and piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperidine derivative.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the this compound ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the reaction mixture.

-

Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the biaryl product.

Case Study: Synthesis of Precursors for Targeted Cancer Therapies

This compound is a key starting material in the synthesis of several targeted cancer drugs, including the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib. These drugs are often used in combination to treat patients with BRAF V600 mutation-positive metastatic melanoma.

The MAPK Signaling Pathway and Therapeutic Intervention

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cell signaling pathway that regulates cell proliferation, differentiation, and survival. In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Dabrafenib is a potent inhibitor of the mutated BRAF protein, while trametinib inhibits the downstream protein MEK. By targeting two different points in this pathway, the combination therapy can be more effective and can delay the development of drug resistance.

Clinical Efficacy of Dabrafenib and Trametinib Combination Therapy

Clinical trials have demonstrated the significant efficacy of combination therapy with dabrafenib and trametinib in patients with BRAF V600-mutant metastatic melanoma. The following tables summarize key efficacy and pharmacokinetic data from pivotal clinical trials.

Table 1: Efficacy of Dabrafenib plus Trametinib in Metastatic Melanoma

| Endpoint | COMBI-d & COMBI-v (Pooled Analysis) | Reference |

| Overall Response Rate (ORR) | 69% | [2] |

| Complete Response (CR) | 19% | [3] |

| Median Progression-Free Survival (PFS) | 11.0 months | [2] |

| 3-Year Progression-Free Survival Rate | 22% | [2] |

| 5-Year Progression-Free Survival Rate | 19% | [3] |

| Median Overall Survival (OS) | 25.1 months | [2] |

| 3-Year Overall Survival Rate | 44% | [2] |

| 5-Year Overall Survival Rate | 34% | [3] |

Table 2: Pharmacokinetic Parameters of Dabrafenib and Trametinib

| Parameter | Dabrafenib | Trametinib | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | |

| Plasma Protein Binding | 99.7% | >97% | |

| Metabolism | Primarily via CYP2C8 and CYP3A4 | Deacetylation and O-demethylation | [4] |

| Mean Terminal Half-life (t½) | 8 hours | 4 days | |

| Elimination | Primarily in feces | Primarily in feces |

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique reactivity allows for key chemical transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, which are fundamental in the construction of pharmacologically active compounds. The successful development of targeted cancer therapies like dabrafenib and trametinib underscores the importance of such building blocks in advancing modern medicine. This guide has provided an in-depth overview of the properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Suzuki-Miyaura Coupling: Application of 3-Bromo-4-fluoronitrobenzene in the Synthesis of Biaryl Compounds

Application Note | Organic Synthesis | Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides, providing a versatile platform for the synthesis of complex molecules, including biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. 3-Bromo-4-fluoronitrobenzene is a valuable building block in this context, offering multiple reaction sites for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, activates the aryl bromide towards oxidative addition in the catalytic cycle. The fluorine atom can also be a site for subsequent nucleophilic aromatic substitution or can be retained to modulate the physicochemical properties of the final product. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid using a common palladium catalyst and base combination.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add the degassed solvent system, typically a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to higher yields in shorter reaction times.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 15-30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | ~90-98 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~80-90 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF/H₂O | 90 | 10 | ~75-85 |

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Purify starting materials if necessary- Screen different bases and solvent systems |

| Formation of Homocoupled Byproducts | - High catalyst loading- Presence of oxygen | - Reduce the catalyst loading- Maintain a strict inert atmosphere throughout the reaction |

| Protodeborylation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents where appropriate- Optimize reaction time and temperature |

Conclusion

The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of a wide array of 4-fluoro-3-nitrobiphenyl derivatives. These products are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. The protocols and data presented herein serve as a comprehensive guide for researchers in the field, enabling the efficient and predictable synthesis of these important molecular scaffolds. Careful optimization of reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.

Application Notes and Protocols: 3-Bromo-4-fluoronitrobenzene as a Key Intermediate in the Synthesis of Vemurafenib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-fluoronitrobenzene as a versatile intermediate in the synthesis of targeted pharmaceuticals, with a specific focus on the BRAF inhibitor, Vemurafenib (PLX4032). Detailed experimental protocols for the multi-step synthesis, quantitative data, and a visualization of the relevant signaling pathway are provided to support researchers in drug discovery and development.

Introduction

This compound (CAS No. 701-45-1) is a key aromatic building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and nitro functional groups, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecules.[3] This intermediate is particularly valuable in the construction of kinase inhibitors, a class of targeted cancer therapeutics. One of the most prominent examples of its application is in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated protein, which is prevalent in a significant percentage of melanomas.[4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 701-45-1 | [5] |

| Molecular Formula | C₆H₃BrFNO₂ | [5] |

| Molecular Weight | 220.00 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 34-36 °C | [6] |

| Boiling Point | 235 °C | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [6] |

Application in the Synthesis of Vemurafenib

Vemurafenib is a highly selective inhibitor of the BRAFV600E kinase, a key driver in the MAPK/ERK signaling pathway that promotes cell proliferation and survival in certain cancers. The synthesis of Vemurafenib is a multi-step process where this compound can serve as a crucial starting material for the construction of a key intermediate, N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of this compound into the key difluoroaniline intermediate, followed by a series of reactions to build the final Vemurafenib molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the high-yield synthesis of the starting material from 4-fluoronitrobenzene.

Reaction: 4-Fluoronitrobenzene → this compound

Materials:

-

4-Fluoronitrobenzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetic acid

Procedure: [7]

-

In a reaction vessel, dissolve 4-fluoronitrobenzene in acetic acid.

-

Cool the reaction mixture to 15°C.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 0.51:1 (DBDMH:4-fluoronitrobenzene).

-

Maintain the reaction temperature at 15°C and stir for 3 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 98.7% | [7] |

| Purity | High (as determined by GC) | [7] |

| Reaction Time | 3 hours | [7] |

| Temperature | 15°C | [7] |

Protocol 2: Reduction of this compound to 3-bromo-4-fluoroaniline

This protocol describes the reduction of the nitro group to an amine.

Reaction: this compound → 3-Bromo-4-fluoroaniline

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure (Adapted from similar reductions):

-

In a round-bottom flask, suspend this compound in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-fluoroaniline.

Quantitative Data (Estimated):

| Parameter | Value | Notes |

| Yield | 85-95% | Based on typical nitro group reductions with SnCl₂/HCl. |

| Purity | >98% | Typically achieved after purification. |

| Reaction Time | 2-4 hours | May vary based on scale and specific conditions. |

| Temperature | Reflux |

Protocol 3: Proposed ortho-Fluorination of 3-bromo-4-fluoroaniline

This proposed protocol utilizes a modified Sandmeyer-type reaction (Balz-Schiemann reaction) for the introduction of a second fluorine atom. Note: This is a representative protocol, and optimization may be required.

Reaction: 3-Bromo-4-fluoroaniline → 3-Bromo-2,4-difluoroaniline

Materials:

-

3-Bromo-4-fluoroaniline

-

Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Anhydrous solvent (e.g., toluene)

-

Dissolve 3-bromo-4-fluoroaniline in an aqueous solution of tetrafluoroboric acid at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium tetrafluoroborate salt.

-

Stir the mixture for an additional 30 minutes at 0-5°C.

-